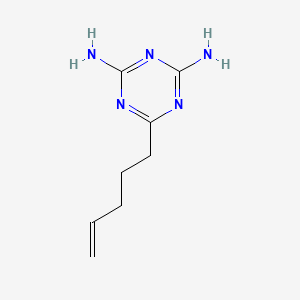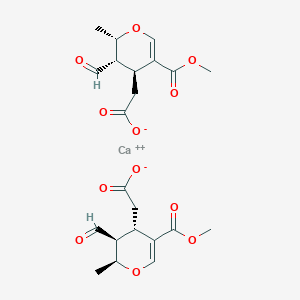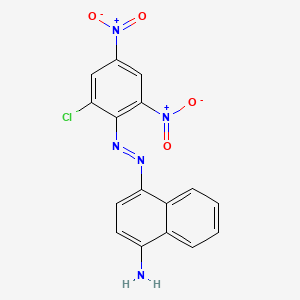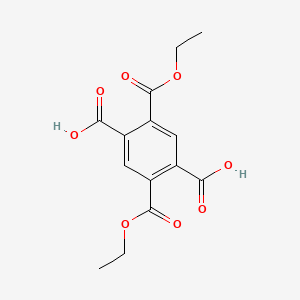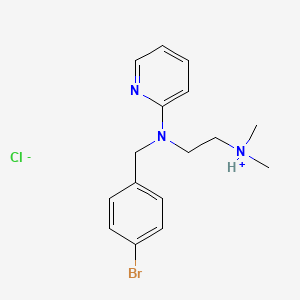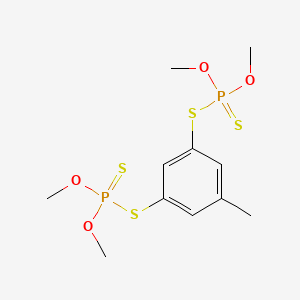
1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) is a chemical compound with the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol . It is characterized by its unique structure, which includes two trifluoroethylene groups connected by a difluoromethylene bridge through oxygen atoms. This compound is known for its high thermal stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) typically involves the reaction of difluoromethylene bis(oxy) compounds with trifluoroethylene under controlled conditions. One common method involves the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . The reaction proceeds through the formation of difluoromethylated intermediates, which are then further reacted to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of difluoromethylene bis(oxy) derivatives.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylene bis(oxy) ketones, while reduction may produce difluoromethylene bis(oxy) alcohols.
Aplicaciones Científicas De Investigación
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethylene bridge and trifluoroethylene groups contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) include:
- Octafluoro-3,5-dioxa-1,6-heptadiene
- 1,1’-((Difluoromethylene)bis(oxy))bis(1,1,1,3,3,3-hexafluoropropane)
Uniqueness
What sets 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) apart from these similar compounds is its specific combination of difluoromethylene and trifluoroethylene groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .
Propiedades
Número CAS |
13845-92-6 |
|---|---|
Fórmula molecular |
C5F8O2 |
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C5F8O2/c6-1(7)3(10)14-5(12,13)15-4(11)2(8)9 |
Clave InChI |
GLHFHOMOSBNTAR-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(OC(OC(=C(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


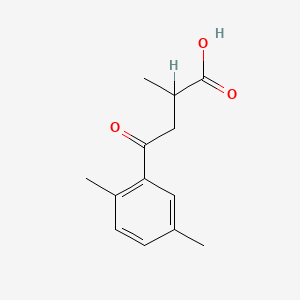
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)
![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)
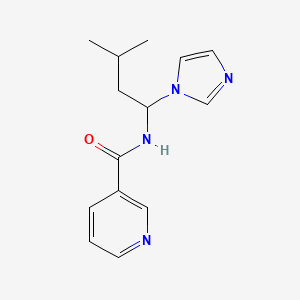

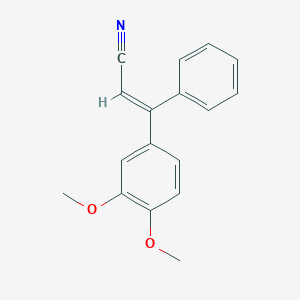
![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
